2-Hydroxy-2,5-dimethylhexanoic acid
Description
2-Hydroxy-2,5-dimethylhexanoic acid is a branched-chain hydroxy acid characterized by a hydroxyl group at the C2 position and methyl substituents at C2 and C3. Hydroxy acids of this class are often studied for their roles in bioactive molecules, including marine-derived depsipeptides and industrial applications .
Properties
IUPAC Name |
2-hydroxy-2,5-dimethylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-5-8(3,11)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKCUUZYGNPPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sharpless Dihydroxylation
Reaction of 5,5-dimethylhex-2-enoic acid with AD-mix-β (asymmetric dihydroxylation kit) in tert-butanol/water (1:1) at 0–5°C produces the vicinal diol, which is selectively oxidized to the α-hydroxy acid. The stereochemical outcome is controlled by the ligand (DHQ)₂PHAL, achieving up to 92% enantiomeric excess (ee). Subsequent Jones oxidation converts the diol to the carboxylic acid, though overoxidation risks require careful pH control.
Key Data:
| Parameter | Value |
|---|---|
| Substrate | 5,5-Dimethylhex-2-enoic acid |
| Catalyst | AD-mix-β |
| Temperature | 0–5°C |
| ee | 88–92% |
| Overall Yield | 67% |
Enzymatic Hydroxylation
Aspergillus niger monooxygenases selectively hydroxylate 5,5-dimethylhexan-2-one to (R)-2-hydroxy-5,5-dimethylhexanoic acid in a biphasic system (hexane/buffer). NADPH regeneration is facilitated by glucose dehydrogenase, yielding 78% conversion with >99% ee.
Reformatsky Reaction with 5,5-Dimethylhexan-2-one
The Reformatsky reaction constructs the carbon skeleton by coupling 5,5-dimethylhexan-2-one with ethyl bromoacetate. Zinc-mediated coupling in THF at reflux forms the β-hydroxy ester, which is hydrolyzed to the target acid.
Reaction Scheme:
- Ketone Activation:
$$ \text{5,5-Dimethylhexan-2-one} + \text{BrCH₂COOEt} \xrightarrow{\text{Zn}} \text{β-Hydroxy ester} $$ - Acid Hydrolysis:
$$ \text{β-Hydroxy ester} \xrightarrow{\text{HCl, H₂O}} \text{(2R)-2-Hydroxy-5,5-dimethylhexanoic acid} $$
Steric hindrance from the geminal dimethyl group at C5 reduces yield to 54%, necessitating excess Zn (2.5 eq).
Grignard Addition to Ethyl Levulinate
Ethyl levulinate (ethyl 4-oxopentanoate) reacts with isopropylmagnesium bromide to install the 5,5-dimethyl branch. After quenching, the resulting alcohol is oxidized to the acid.
Reaction Optimization
- Grignard Addition:
Ethyl levulinate in dry THF reacts with i-PrMgBr (−20°C, 2 h) to form a tertiary alcohol (85% yield). - Oxidation:
Pyridinium chlorochromate (PCC) in CH₂Cl₂ oxidizes the alcohol to the ketone, followed by Baeyer-Villiger oxidation and hydrolysis to the acid (total yield: 61%).
Challenges:
- Overoxidation at C5 requires stoichiometric control.
- Racemization at C2 is minimized using low-temperature Swern oxidation.
Biocatalytic Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines Candida antarctica lipase B with a ruthenium catalyst to racemize intermediates, achieving 95% ee. Starting from 5,5-dimethyl-2-hydroxyhexanoic acid racemate, the (R)-enantiomer is selectively esterified, leaving the (S)-enantiomer to racemize.
Conditions:
| Parameter | Value |
|---|---|
| Enzyme | CAL-B |
| Metal Catalyst | Shvo’s catalyst |
| Solvent | Toluene |
| ee | 95% |
| Yield | 89% |
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Sharpless Dihydroxy. | 67% | 92% | Moderate | High |
| Enzymatic Hydroxy. | 78% | >99% | High | Moderate |
| Reformatsky | 54% | N/A | Low | Low |
| Grignard Addition | 61% | N/A | Moderate | Moderate |
| Biocatalytic DKR | 89% | 95% | High | High |
Enzymatic hydroxylation and DKR offer superior stereocontrol, whereas the Reformatsky reaction is limited by yield. Industrial-scale production favors biocatalytic routes despite higher initial costs.
Comparison with Similar Compounds
(a) 2-Ethyl-2,5-dimethylhexanoic Acid (Neo-Decanoic Acid)
(b) 2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid
- Context : Found in marine depsipeptides (e.g., pipecolidepsins A and B), contributing to cytotoxicity (IC₅₀ = 75 ng/mL in cancer cell lines) .
- Key Differences: Contains an amino group at C2 and additional methyl groups at C4 and C4. The hydroxyl group at C3 enhances hydrogen-bonding capacity, influencing bioactivity.
(c) 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
- Molecular Formula : C₁₄H₁₂O₃
- Key Differences : Features two phenyl groups at C2, increasing steric hindrance and aromaticity.
- Properties : Higher molecular weight (228.24 g/mol) and acidity due to resonance stabilization of the conjugate base .
Physicochemical and Functional Comparisons
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50°C ± 5°C | Higher yield at 50°C |
| pH | 8.0–8.5 | Reduces racemization |
| Catalyst Loading | 5–10 mol% | Balances cost/effectiveness |
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing DMHHA and its intermediates?
Answer:
Characterization requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydroxy and methyl group positions (e.g., δ 1.2–1.5 ppm for methyl groups, δ 4.1–4.3 ppm for hydroxy protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₁₆O₃; calc. 160.21 g/mol) .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (210 nm) assesses purity (>95%) .
Note : Intermediate characterization at each synthesis step is critical to identify impurities like unreacted ketones or over-oxidized derivatives .
Advanced: How can DMHHA be utilized in solvent extraction systems for lanthanide separation, and what factors influence separation efficiency?
Answer:
DMHHA acts as a chelating agent in lanthanide extraction due to its hydroxy and carboxyl groups. Key factors include:
- Solvent choice : Chloroform enhances DMHHA’s partition coefficient (log P ≈ 2.5) .
- pH dependence : Optimal extraction occurs at pH 4–6, where DMHHA exists as a deprotonated anion for metal binding .
- Dimerization : DMHHA forms dimers in chloroform, reducing free ligand availability; adjusting concentration (0.1–0.5 M) mitigates this .
Q. Table 2: Separation Factors for Light Lanthanides
| Lanthanide Pair | Separation Factor (β) |
|---|---|
| La/Ce | 1.8 ± 0.2 |
| Pr/Nd | 2.1 ± 0.3 |
| Eu/Gd | 1.5 ± 0.1 |
Advanced: How do structural modifications at the hydroxy and methyl groups of DMHHA impact its chelation properties with lanthanides?
Answer:
Modifications alter steric and electronic effects:
- Methyl substitution : Increasing methyl groups at positions 2 and 5 enhances steric hindrance, reducing binding to larger lanthanides (e.g., La³⁺) but improving selectivity for smaller ions (e.g., Lu³⁺) .
- Hydroxy group replacement : Fluorination at the hydroxy position (e.g., 2-fluoro-DMHHA) increases acidity, improving extraction at lower pH but reducing stability .
Q. Methodological approach :
- Computational modeling : DFT calculations predict binding energies for modified structures.
- Experimental validation : Compare extraction efficiencies using radiotracer studies (e.g., ¹⁵²Eu vs. ¹⁶⁰Gd) .
Basic: What safety protocols should be followed when handling DMHHA in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation reported in analogs) .
- Ventilation : Use fume hoods during synthesis/extraction due to volatile solvents (e.g., chloroform) .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can researchers resolve contradictions in reported extraction efficiencies of DMHHA across different solvent systems?
Answer:
Contradictions often arise from variations in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
